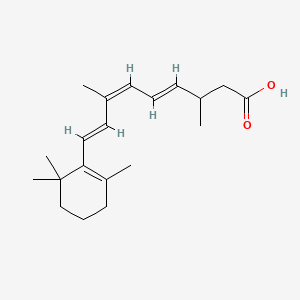

9-cis-13,14-Dihydro 13-methylretinoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-cis-13,14-Dihydro 13-methylretinoic Acid is an organic compound characterized by its complex structure, which includes multiple double bonds and a cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-cis-13,14-Dihydro 13-methylretinoic Acid typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of double bonds. Common synthetic routes may include:

Aldol Condensation: This reaction can be used to form the carbon-carbon bonds necessary for the nonadienoic acid chain.

Wittig Reaction: This reaction is often employed to introduce double bonds into the molecule.

Cyclization: The formation of the cyclohexene ring can be achieved through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

9-cis-13,14-Dihydro 13-methylretinoic Acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert double bonds to single bonds, altering the compound’s structure.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 9-cis-13,14-Dihydro 13-methylretinoic Acid can be used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its interactions with enzymes and receptors can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound may be explored for their pharmacological properties. The compound’s structure may be modified to enhance its efficacy and reduce toxicity.

Industry

In industry, this compound can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 9-cis-13,14-Dihydro 13-methylretinoic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Retinoic Acid: Similar in structure, retinoic acid is known for its role in cell differentiation and growth.

Beta-Carotene: A precursor to vitamin A, beta-carotene shares structural similarities with the compound.

Lycopene: Another carotenoid, lycopene has a similar conjugated double-bond system.

Uniqueness

9-cis-13,14-Dihydro 13-methylretinoic Acid is unique due to its specific arrangement of double bonds and the presence of a cyclohexene ring. These features contribute to its distinct chemical and biological properties.

Biologische Aktivität

9-cis-13,14-Dihydro 13-methylretinoic Acid (9CDHRA) is a novel endogenous retinoid that has garnered significant attention due to its biological activity as a ligand for retinoid X receptors (RXRs). This compound is part of a broader class of retinoids, which are derivatives of vitamin A and play crucial roles in cellular processes such as growth, differentiation, and apoptosis. The following sections will detail the biological activity, mechanisms of action, and relevant research findings concerning 9CDHRA.

9CDHRA functions primarily as an RXR ligand, exhibiting biological activities similar to synthetic RXR agonists. It binds to RXRs and activates transcriptional pathways that are crucial for various physiological functions. The compound's ability to transactivate RXRs has been demonstrated in multiple assays, indicating its role in regulating gene expression linked to cell differentiation and proliferation.

Physiological Relevance

Research has shown that 9CDHRA is present at significant concentrations in various tissues, including serum and liver, with physiological levels reaching approximately 118 ± 15 ng/ml in serum and 135 ± 12 ng/g in liver samples from wild-type mice . This suggests that 9CDHRA plays an essential role in normal physiological processes.

Comparative Biological Effects

A comparison of the effects of 9CDHRA with other retinoids reveals distinct biological activities:

| Retinoid | Mechanism | Effect on Cell Proliferation | Differentiation Induction |

|---|---|---|---|

| 9-cis-13,14-Dihydro RA | RXR agonist | Inhibits growth | Induces differentiation |

| All-trans Retinoic Acid | RAR and RXR agonist | Inhibits growth | Induces differentiation |

| 13-cis Retinoic Acid | RAR agonist | Variable effects | Induces differentiation |

This table illustrates that while all three compounds inhibit cell proliferation, their mechanisms and specific effects on differentiation can differ significantly.

Memory Deficits in Rbp1-/- Mice

A notable study involved mice lacking the cellular retinol-binding protein (Rbp1-/-), which displayed memory deficits attributed to compromised RXR signaling. Treatment with 9CDHRA was found to rescue these deficits, demonstrating its potential therapeutic implications . The study highlighted the importance of endogenous retinoids like 9CDHRA in cognitive functions mediated by RXR signaling pathways.

Cancer Research Insights

Research indicates that 9CDHRA exhibits anti-proliferative effects on various cancer cell lines. For instance, it has been shown to inhibit the growth of neuroblastoma cells by suppressing myc expression more effectively than all-trans retinoic acid . Additionally, studies suggest that it may have cancer-preventive properties based on its ability to induce apoptosis in transformed cells .

Gene Expression Profiling

Gene expression analyses have revealed that both R- and S-enantiomers of 9CDHRA can activate RXRs and exhibit selectivity similar to that of 9-cis-retinoic acid (9CRA). This was evidenced through experiments using human dendritic cells where 9CDHRA demonstrated transcriptional activity comparable to synthetic RXR ligands .

Pharmacokinetics

Pharmacokinetic studies have shown that the elimination pathways for 9CDHRA involve metabolic processes similar to those observed with other retinoids. The compound's plasma concentration dynamics were assessed over time, revealing a dose-dependent reduction in plasma retinol concentration following administration .

Eigenschaften

IUPAC Name |

(4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-trienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,16H,7,10,13-14H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOYXKSKSDVOOD-ACUHIMHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(C)CC(=O)O)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.